molecular formula C9H8BrF B1382584 1-(2-Bromocyclopropyl)-4-fluorobenzene CAS No. 1876585-27-1

1-(2-Bromocyclopropyl)-4-fluorobenzene

Cat. No. B1382584
M. Wt: 215.06 g/mol
InChI Key: CEIRYQFNVHIOAE-UHFFFAOYSA-N
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Description

“1-(2-Bromocyclopropyl)-4-fluorobenzene” is an organic compound with the molecular formula C9H8BrF . It is also known by other names such as “2-Bromo-4-cyclopropyl-1-fluorobenzene” and "Benzene, 2-bromo-4-cyclopropyl-1-fluoro-" .


Molecular Structure Analysis

The molecular structure of “1-(2-Bromocyclopropyl)-4-fluorobenzene” consists of a benzene ring substituted with a bromocyclopropyl group at one position and a fluorine atom at another . The average mass of the molecule is 215.062 Da and the monoisotopic mass is 213.979340 Da .

Scientific Research Applications

  • Radiochemical Synthesis

    • 1-(2-Bromocyclopropyl)-4-fluorobenzene is valuable in synthesizing no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, which is crucial for 18F-arylation reactions in radiochemistry. This compound offers efficient synthesis routes for radiochemical applications, particularly in metallo-organic and Pd-catalyzed coupling reactions (Ermert et al., 2004).
  • Corrosion Inhibition

    • Derivatives of 1-(2-Bromocyclopropyl)-4-fluorobenzene, specifically 1,4-disubstituted 1,2,3-triazoles, have been synthesized for potential use as inhibitors against acidic corrosion of steels. This application is significant in industrial settings where material longevity and durability are critical (Negrón-Silva et al., 2013).
  • Organic Synthesis and Catalysis

    • The compound plays a role in organic synthesis, particularly in selective ortho-metalation reactions. It's used in creating magnesiated intermediates for diverse electrophile reactions and has been successfully applied in Negishi coupling processes (Baenziger et al., 2019).
    • It is also utilized in palladium-catalyzed carbonylative reactions with various nucleophiles, demonstrating its versatility in forming six-membered heterocycles (Chen et al., 2014).
  • Electrochemical Studies

    • The compound is studied in electrochemical fluorination of aromatic compounds, revealing insights into side reactions during fluorination processes. This research is crucial for understanding and optimizing electrochemical reactions in industrial applications (Horio et al., 1996).
  • Synthesis of Fluorocarbons and Cryptands

    • It contributes to the synthesis of novel fluorocarbons and cryptands, which are essential in coordination chemistry and metal ion complexes. Such compounds have potential applications in materials science and catalysis (Plenio et al., 1997).
  • Suzuki-Miyaura Coupling Reactions

    • In the context of Suzuki-Miyaura coupling reactions, this compound is used for preparing fluorinated biphenyl derivatives. These derivatives are valuable in the pharmaceutical industry and novel material development (Sadeghi Erami et al., 2017).
  • NMR Spectroscopy and Computational Modeling

    • Its utility extends to NMR spectroscopy and computational modeling studies, offering insights into chemoselectivity in the formation of Grignard reagents. This research is important for understanding molecular interactions and reactivity (Hein et al., 2015).

properties

IUPAC Name

1-(2-bromocyclopropyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-9-5-8(9)6-1-3-7(11)4-2-6/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIRYQFNVHIOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Br)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromocyclopropyl)-4-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
CB Rauhut - 2008 - edoc.ub.uni-muenchen.de
Carbon-carbon bond formation is of central interest in preparative organic chemistry, since it allows the formation of complex structures. Organometallic chemistry contributes a major …
Number of citations: 6 edoc.ub.uni-muenchen.de

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